molecular formula C26H43NO3 B8084496 OLDA

OLDA

Cat. No.: B8084496
M. Wt: 417.6 g/mol
InChI Key: QQBPLXNESPTPNU-MDZDMXLPSA-N
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Description

OLDA is a compound that belongs to the class of phenethylamines. It is characterized by the presence of a long aliphatic chain attached to a phenethylamine core, which includes a dihydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OLDA typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dihydroxyphenethylamine and octadec-9-enoic acid.

    Amidation Reaction: The key step involves the formation of an amide bond between the amine group of 3,4-dihydroxyphenethylamine and the carboxylic acid group of octadec-9-enoic acid. This reaction is usually carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

OLDA can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated amide.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Saturated amides.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

OLDA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and cancer.

    Industry: It is used in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of OLDA involves its interaction with various molecular targets:

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Neuroprotective Effects: It may modulate neurotransmitter levels and protect neurons from apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar structure but with a methoxy group instead of hydroxyl groups.

    Methylcyclohexane: Different class but used for comparison in terms of chemical properties.

Uniqueness

OLDA is unique due to its combination of a long aliphatic chain and a dihydroxyphenyl group, which imparts distinct biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPLXNESPTPNU-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557748
Record name (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105955-11-1
Record name (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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